N,N'-dibenzylpyridine-2,5-dicarboxamide
Description
Properties
IUPAC Name |
2-N,5-N-dibenzylpyridine-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(23-13-16-7-3-1-4-8-16)18-11-12-19(22-15-18)21(26)24-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWHIXOPTFDWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzylpyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with benzylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of N,N’-dibenzylpyridine-2,5-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibenzylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N’-dibenzylpyridine-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N,N’-dibenzylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Key Research Insights
Q & A
Basic Question: What are the optimal synthetic routes for N,N'-dibenzylpyridine-2,5-dicarboxamide, and how can reaction conditions be fine-tuned?
Methodological Answer:
Synthesis typically involves coupling pyridine-2,5-dicarboxylic acid derivatives with benzylamine under activating agents. A microwave-assisted approach using DMT/NMM/TsO− as a coupling reagent in dichloromethane (DCM) has been optimized for similar dicarboxamides, achieving higher yields (70–85%) with reduced reaction times (30–60 minutes) . Key parameters include:
- Stoichiometry: 1.5 equivalents of acid to amine.
- Solvent: Polar aprotic solvents (e.g., DCM or DMF) enhance solubility.
- Temperature: Controlled heating (40–60°C) minimizes side reactions.
Validation via FT-IR (amide C=O stretches at ~1680 cm⁻¹) and LC-MS ensures product purity .
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are standard for refinement, but symmetry constraints may require manual adjustment for disordered benzyl groups .
- NMR Spectroscopy: ¹H NMR confirms benzyl proton integration (δ 4.5–5.0 ppm for CH₂), while ¹³C NMR identifies carbonyl resonances (δ 165–170 ppm) .
- IR Spectroscopy: Amide I (C=O, ~1680 cm⁻¹) and N–H stretches (~3300 cm⁻¹) validate functional groups .
Advanced Question: How can crystallographic data resolve structural ambiguities in N,N'-dibenzyl derivatives?
Methodological Answer:
Crystallographic challenges include disorder in flexible benzyl groups and pseudo-symmetry. Strategies:
- High-Resolution Data: Collect at low temperature (100 K) to reduce thermal motion.
- Hydrogen Bond Analysis: Use PLATON to map N–H···O/N interactions stabilizing the lattice .
- Comparison with Analogues: For example, N,N′-di(pyridinyl) derivatives exhibit planar pyridine cores (deviation < 0.01 Å), while benzyl substituents adopt torsional angles of 33–86° .
Advanced Question: How do solvent composition and water content influence supramolecular self-assembly of this compound?
Methodological Answer:
Water content in organic solvents (e.g., DMSO/water mixtures) regulates gelation. For N,N′-di(pyridinyl) analogues:
- Critical Water Threshold: ~10–15% v/v triggers helical fibril formation via H-bonding and π-stacking .
- Mechanical Properties: Storage modulus (G′) increases from 10² to 10⁴ Pa with water content, confirmed via rheometry.
- Drug Delivery Applications: Vitamin B12 release from gels follows Fickian diffusion (R² > 0.98) over 72 hours .
Advanced Question: What computational methods predict intermolecular interactions in this compound crystals?
Methodological Answer:
- Hirshfeld Surface Analysis: Identifies dominant interactions (e.g., C–H···O contributes 35.4% in tricationic analogues) .
- DFT Calculations: B3LYP/6-31G(d,p) optimizes molecular geometry and quantifies interaction energies (e.g., dimer stabilization ΔE = −45 kJ/mol) .
- Electrostatic Potential Maps: Reveal electron-deficient pyridine cores driving π-π stacking (interplanar distance ~3.7 Å) .
Advanced Question: How can regioselective functionalization challenges be addressed during synthesis?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to direct benzylation .
- Microwave Assistance: Enhances regioselectivity in amidation (e.g., 85% yield for N,N′-diaryl derivatives vs. 50% under conventional heating) .
- Monitoring Reaction Progress: Use TLC (silica, ethyl acetate/hexane) to isolate intermediates and avoid over-alkylation .
Advanced Question: What biomedical applications are explored for this compound?
Methodological Answer:
- Antimicrobial Activity: Pyrazine-2,5-dicarboxamide analogues show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .
- Cytotoxicity Screening: HUVEC viability assays indicate low toxicity (IC50 > 100 µM) for gelators, supporting biocompatibility .
- Drug Delivery: Sustained release kinetics (e.g., 60% VB12 release in 24 hours) via pH-responsive gel degradation .
Advanced Question: How is this compound utilized in coordination polymer design?
Methodological Answer:
As a tridentate ligand, it coordinates transition metals (e.g., Co²⁺) to form 2D frameworks. Key features:
- Ligand Geometry: Pyridine-2,5-dicarboxamide bridges metal centers, forming hexagonal pores (pore size ~8 Å) .
- Catalytic Activity: Co-based polymers degrade methylene blue (90% in 2 hours) under UV light via radical mechanisms .
Advanced Question: How to reconcile conflicting crystallographic data from different refinement software?
Methodological Answer:
Discrepancies arise from parameterization (e.g., SHELXL vs. OLEX2). Mitigation strategies:
- Cross-Validation: Refine the same dataset with multiple programs (e.g., SHELXL for H-atoms, CRYSTALS for disorder) .
- Residual Density Analysis: Use Fo-Fc maps to identify unmodeled electron density (threshold: ±0.3 eÅ⁻³) .
- Benchmarking: Compare R-factors (e.g., SHELXL R1 = 0.05 vs. CRYSTALS R1 = 0.06) to assess reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
